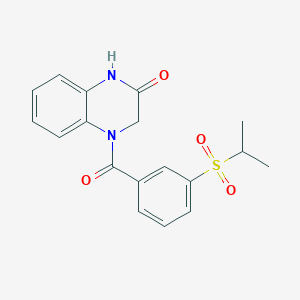
4-(3-(isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(3-(isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Quinoxaline Derivatives
Quinoxaline derivatives, including 3,4-dihydroquinoxalin-2-ones, have garnered significant attention in medicinal chemistry due to their potential as antiviral , anticancer , and anti-inflammatory agents. The structural modifications in these compounds can significantly influence their biological activity and selectivity against various targets.
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit notable cytotoxic effects against cancer cell lines. For instance:
- A study reported that certain quinoxaline derivatives showed cytotoxic activity against HeLa cells, with IC50 values as low as 10.46±0.82μM for the most potent compounds .
- Another investigation highlighted the ability of these compounds to inhibit cell proliferation by inducing apoptosis in cancer cells .
Antiviral Properties
The antiviral potential of quinoxaline derivatives has also been explored. Compounds within this class have shown efficacy against various viruses:
- In vitro studies indicated that certain quinoxaline derivatives could inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1) and respiratory syncytial virus (RSV), with effective concentrations ranging from 5μM to 28μM .
- These findings suggest that modifications in the quinoxaline structure can enhance antiviral activity, making them promising candidates for further development.
Enzyme Inhibition
Additionally, the enzyme inhibition capabilities of these compounds have been investigated:
- Some derivatives demonstrated significant inhibition of α-glucosidase, an enzyme linked to diabetes management, with notable IC50 values indicating their potential as therapeutic agents in metabolic disorders .
The mechanisms underlying the biological activities of This compound involve multiple pathways:
- Cytotoxicity : Induction of apoptosis through mitochondrial pathways has been observed in various cancer cell lines.
- Antiviral Mechanism : Interference with viral replication processes and modulation of host immune responses are key factors in the antiviral activity of quinoxaline derivatives.
- Enzyme Interaction : Competitive inhibition mechanisms have been proposed for enzyme targets like α-glucosidase.
Case Studies and Research Findings
Propiedades
IUPAC Name |
4-(3-propan-2-ylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-12(2)25(23,24)14-7-5-6-13(10-14)18(22)20-11-17(21)19-15-8-3-4-9-16(15)20/h3-10,12H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDNETOROPZYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














